Product packaging for Fmoc-Gln(trt)-Bt(Cat. No.:CAS No. 1155875-65-2)

Fmoc-Gln(trt)-Bt

Cat. No.: B1398498
CAS No.: 1155875-65-2
M. Wt: 711.8 g/mol
InChI Key: ZLCVVUWNCORIMN-FAIXQHPJSA-N
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Description

Contextualization within Protected Amino Acid Derivatives for Peptide Synthesis

The synthesis of peptides is a methodical process that involves the formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another. To achieve this in a controlled manner, chemists employ protecting groups. The most widely adopted strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.de In this methodology, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. chempep.comnih.gov Meanwhile, reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group, to prevent unwanted side reactions. nih.gov

Glutamine (Gln), with its amide-containing side chain, presents a particular challenge. The side-chain amide can undergo dehydration to a nitrile group during the activation of the C-terminus, especially when using carbodiimide (B86325) reagents. advancedchemtech.com To circumvent this, the side-chain amide is protected, and the trityl (Trt) group is a common choice for this purpose, leading to the derivative Fmoc-Gln(Trt)-OH. advancedchemtech.compeptide.com This protection is stable under the basic conditions used to remove the Fmoc group but is readily cleaved with acid at the end of the synthesis. advancedchemtech.com

Significance as an Activated Amino Acid Building Block in Solid-Phase Methodologies

While Fmoc-Gln(Trt)-OH is a crucial protected amino acid, its carboxyl group must be "activated" to facilitate efficient coupling to the free amino group of the growing peptide chain on the solid support. This is where Fmoc-Gln(Trt)-Bt comes into play. It is a pre-activated derivative, specifically a benzotriazole (B28993) (Bt) ester. iris-biotech.de These N-acylbenzotriazoles are stable, crystalline solids that can be prepared in high yield and are highly reactive towards nucleophiles like amines. researchgate.net

The use of such pre-activated esters offers several advantages in SPPS. It can accelerate the coupling reaction, improve efficiency, and minimize side reactions, particularly racemization. iris-biotech.de Benzotriazole esters have been shown to be superior alternatives to older activating agents like N-hydroxysuccinimide (NHS) esters. iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H37N5O4 B1398498 Fmoc-Gln(trt)-Bt CAS No. 1155875-65-2

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVVUWNCORIMN-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718800
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155875-65-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Fmoc Gln Trt Bt

Synthetic Routes to N-(Fmoc-α-Aminoacyl)benzotriazoles

N-(Fmoc-α-aminoacyl)benzotriazoles are a class of stable, often crystalline, acylating reagents valuable in synthetic organic chemistry, especially in the construction of peptides. iris-biotech.de Their synthesis involves the activation of the carboxylic acid of an N-Fmoc protected amino acid, followed by reaction with 1H-benzotriazole. This conversion transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent, primed for nucleophilic attack by an amino group to form a peptide bond. umich.edu These benzotriazole (B28993) derivatives are considered superior alternatives to other active esters, such as N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) (Pfp) esters, due to their stability and high reactivity. iris-biotech.de

The primary precursor for the synthesis of Fmoc-Gln(Trt)-Bt is Fmoc-L-Gln(Trt)-OH . This compound provides the core amino acid structure, the α-amino protecting group (Fmoc), and the side-chain protecting group (Trt). The use of the trityl group is crucial as unprotected Fmoc-Gln-OH suffers from poor solubility, and its activation can lead to side reactions. google.com The Trt group enhances solubility and prevents the side-chain amide from undergoing dehydration to a nitrile or participating in other unwanted reactions during the coupling process. nih.govgoogle.com

The key reagents required for the conversion of Fmoc-L-Gln(Trt)-OH to its benzotriazole ester are:

1H-Benzotriazole (BtH) : This heterocyclic compound serves as the activating agent, ultimately becoming the leaving group during the subsequent coupling reaction.

Thionyl chloride (SOCl₂) : This is a common reagent used to convert carboxylic acids into a more reactive intermediate (an acyl chloride or a related species in this context), facilitating the reaction with 1H-benzotriazole. semanticscholar.orgumich.edu

Solvent : Anhydrous Tetrahydrofuran (THF) is typically used as the reaction solvent. semanticscholar.orgumich.eduthieme-connect.com

The synthesis of the precursor, Fmoc-L-Gln(Trt)-OH itself, typically starts from L-glutamic acid and involves several protection steps. google.com

The activation of the Fmoc-L-Gln(Trt)-OH carboxyl group and its subsequent conversion to Fmoc-L-Gln(Trt)-Bt is generally achieved under mild conditions. A widely reported method involves treating the N-Fmoc-α-amino acid with 1H-benzotriazole and thionyl chloride in an anhydrous solvent like THF. semanticscholar.orgumich.edu

A general procedure is as follows:

Thionyl chloride is added to a solution of 1H-benzotriazole in anhydrous THF. This mixture is stirred, often at a slightly elevated temperature (35-40 °C), to form an intermediate reagent. thieme-connect.com

The reaction mixture is then cooled, and a solution of the N-protected amino acid, Fmoc-L-Gln(Trt)-OH, in THF is added. thieme-connect.com

The reaction is allowed to proceed at room temperature (around 20 °C) for a period of approximately 2 hours. semanticscholar.orgumich.edu

Upon completion, the product, Fmoc-L-Gln(Trt)-Bt, which is a stable, crystalline solid, can be isolated by filtration and purified. semanticscholar.orgumich.edu

This method has been successfully applied to a wide range of proteinogenic amino acids, yielding the corresponding N-(Fmoc-α-aminoacyl)benzotriazoles in good to excellent yields. semanticscholar.orgumich.edu For Fmoc-L-Gln(Trt)-Bt, a yield of 69% has been reported under these conditions. semanticscholar.org

Table 1: Synthesis and Properties of Fmoc-L-Gln(Trt)-Bt

Parameter Value Reference
Precursor Fmoc-L-Gln(Trt)-OH semanticscholar.org
Reagents 1H-Benzotriazole, Thionyl Chloride semanticscholar.orgumich.edu
Solvent Tetrahydrofuran (THF) semanticscholar.orgumich.edu
Reaction Time 2 hours semanticscholar.orgumich.edu
Reaction Temperature 20 °C semanticscholar.orgumich.edu
Yield 69% semanticscholar.org
Melting Point (°C) 167.0-168.0 semanticscholar.org

| Specific Rotation [α]D | -16.3° (c = 1.4, CHCl₃) | semanticscholar.org |

This interactive table summarizes the key parameters for the synthesis of Fmoc-L-Gln(Trt)-Bt.

While the thionyl chloride method is effective, optimization often focuses on ensuring high yield and purity while preventing side reactions. Key parameters for optimization include reagent stoichiometry, reaction time, and temperature. The use of a slight excess of 1H-benzotriazole and thionyl chloride relative to the Fmoc-amino acid is common to drive the reaction to completion. thieme-connect.com

In the context of peptide synthesis, the subsequent coupling step is where optimization is critical. The coupling of Fmoc-Gln(Trt)-OH can be challenging, sometimes requiring longer reaction times or specific coupling reagents to achieve high efficiency. researchgate.net The use of pre-activated forms like this compound is itself an optimization strategy, as these stable reagents can be prepared in advance and used to ensure efficient and clean coupling reactions. iris-biotech.de For particularly difficult sequences, microwave-assisted synthesis has been shown to significantly reduce reaction times for coupling aza-amino acid benzotriazole esters, a related class of compounds. biorxiv.org

Reaction Conditions and Catalysis in Benzotriazole Activation

Chirality and Stereochemical Integrity During this compound Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis. The synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles and their subsequent use in peptide coupling have been shown to proceed with a high degree of chiral purity and without detectable racemization. semanticscholar.orgthieme-connect.comacs.org

The stereochemical integrity of Fmoc-L-Gln(Trt)-Bt has been rigorously tested. One common method involves reacting the synthesized benzotriazole ester with a chiral amine, such as L-α-methylbenzylamine or D-α-methylbenzylamine, to form a pair of diastereomeric amides. semanticscholar.orgumich.edu The resulting mixture can then be analyzed by high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric excess (de). semanticscholar.orgumich.edu Studies have demonstrated that the conversion of Fmoc-L-amino acids to their benzotriazole derivatives and their subsequent coupling occur with complete retention of chirality. semanticscholar.orgthieme-connect.comresearchgate.net This stability against racemization is a significant advantage of the benzotriazole activation methodology. iris-biotech.deacs.org

Related Fmoc-Protected Glutamine Derivatives: Synthetic Considerations

The challenges associated with incorporating glutamine into peptides have led to the development of various protected derivatives. Unprotected Fmoc-Gln-OH has very low solubility in common solvents used for solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF), which complicates coupling reactions. google.com

Several strategies have been employed to overcome these issues:

Side-Chain Protection : The most common strategy is the protection of the side-chain amide. Besides the trityl (Trt) group, other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) and di-(4-methoxyphenyl)-methyl (Mbh) have been used. google.com However, the Trt group is often preferred due to its facile cleavage under standard trifluoroacetic acid (TFA) conditions. google.com The use of Fmoc-Gln(Trt)-OH has been shown to result in significantly higher coupling yields compared to unprotected Fmoc-Gln-OH in SPPS. google.com

Active Esters : The formation of active esters, such as pentafluorophenyl (Pfp) esters , has been explored. While effective for some amino acids, Fmoc-Gln-OPfp remains poorly soluble and does not couple efficiently. google.com

Alternative Activating Reagents : In standard SPPS, coupling reagents like HBTU are used to activate Fmoc-Gln(Trt)-OH in situ. nih.gov The benzotriazole moiety is central to HBTU's function. The synthesis of the isolated this compound provides a stable, pre-activated alternative to in situ methods. iris-biotech.desemanticscholar.org

The synthesis of these derivatives always requires careful consideration of protecting group stability, solubility, and potential side reactions during both their preparation and their use in peptide elongation. The development of this compound represents a successful approach to creating a stable, storable, and highly efficient reagent for the incorporation of glutamine with high fidelity and stereochemical purity. iris-biotech.desemanticscholar.org

Table of Mentioned Compounds

Compound Name Abbreviation
Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutaminyl-benzotriazole This compound
9-Fluorenylmethoxycarbonyl Fmoc
Trityl Trt
1H-Benzotriazole BtH
N-hydroxysuccinimide NHS
Pentafluorophenol Pfp
Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine Fmoc-L-Gln(Trt)-OH
Thionyl chloride SOCl₂
Tetrahydrofuran THF
L-α-methylbenzylamine -
High-performance liquid chromatography HPLC
Nuclear Magnetic Resonance NMR
2,4,6-trimethoxybenzyl Tmob
di-(4-methoxyphenyl)-methyl Mbh
Trifluoroacetic acid TFA
N,N-dimethylformamide DMF

Fmoc Gln Trt Bt in Solid Phase Peptide Synthesis Spps Methodologies

Integration within the Fmoc/tBu Strategy

The prevalence of Fmoc-Gln(Trt)-Bt is intrinsically linked to the Fmoc/tBu (tert-butyl) strategy, a cornerstone of contemporary solid-phase peptide synthesis. thieme-connect.de This strategy relies on an orthogonal protection scheme, where different classes of protecting groups are used for the temporary protection of the α-amino group (Nα) and the permanent protection of reactive amino acid side chains. iris-biotech.depeptide.com This orthogonality allows for the selective removal of one type of protecting group while the others remain intact, which is fundamental to the stepwise elongation of the peptide chain. peptide.compeptide2.com

Role of the Fluoren-9-ylmethoxycarbonyl (Fmoc) Group as Nα-Protector

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino group of the glutamine residue. Its primary function is to prevent the amino group from participating in unwanted reactions, such as polymerization, during the activation of the carboxyl group for amide bond formation. researchgate.netembrapa.br

A key characteristic of the Fmoc group is its lability under mild basic conditions. iris-biotech.de Typically, a solution of 20-30% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used to cleave the Fmoc group, a reaction that proceeds via a β-elimination mechanism. redalyc.org This deprotection step is performed repeatedly throughout the synthesis to expose a new N-terminal amine for coupling with the next incoming amino acid. peptide2.com The Fmoc group is, however, stable to the acidic conditions used for the final cleavage of the completed peptide from the resin and the removal of side-chain protecting groups like tert-butyl (tBu) and trityl (Trt). iris-biotech.dechempep.com

Table 1: Properties of the Fmoc Protecting Group

PropertyDescriptionTypical Reagent
Function Temporary Nα-amino group protectionN/A
Cleavage Condition Mildly basic20-30% Piperidine in DMF
Stability Stable to acidic conditionsTrifluoroacetic acid (TFA)
Mechanism of Removal β-eliminationBase-induced

Role of the Trityl (Trt) Group as Side-Chain Protector for Glutamine

The side chain of glutamine contains a primary amide that requires protection to prevent undesirable side reactions during peptide synthesis. The trityl (Trt) group, a bulky triphenylmethyl moiety, is the preferred protecting group for the glutamine side-chain amide in Fmoc-based SPPS. google.compeptide.comthermofisher.com

The Trt group is classified as an acid-labile protecting group. peptide.com It is stable throughout the synthesis, including during the repetitive basic treatments for Fmoc group removal. google.com At the end of the synthesis, the Trt group is efficiently removed during the final cleavage step, which typically employs a strong acid cocktail, most commonly containing 95% trifluoroacetic acid (TFA). iris-biotech.depeptide.com The trityl cation released during cleavage is a chromophore, often imparting a distinct yellow color to the cleavage solution. thermofisher.com

Beyond its protective function, the use of the Trt group on glutamine offers a significant practical advantage: it enhances the solubility of the Fmoc-amino acid derivative. peptide.compeptide.com Fmoc-Gln-OH has notoriously low solubility in common SPPS solvents like DMF, which can complicate handling and coupling reactions. The bulky and hydrophobic Trt group on the side chain disrupts crystal packing, rendering Fmoc-Gln(Trt)-OH much more soluble and easier to work with. peptide.compeptide.com

Table 2: Comparison of Side-Chain Protecting Groups for Glutamine in Fmoc SPPS

Protecting GroupAbbreviationKey FeatureCleavage Condition
Trityl TrtAcid-labile; enhances solubilityHigh concentration of TFA
None -Prone to side reactions; poor solubility of Fmoc-Gln-OHN/A

Coupling Efficiency and Reaction Kinetics of this compound

This compound is not a commercially available, stable reagent. Instead, it is a transient, highly reactive species formed in situ during the coupling step of SPPS. merckmillipore.com Its formation and subsequent reaction are central to the efficient incorporation of the glutamine residue into the growing peptide chain.

Mechanistic Aspects of Amide Bond Formation with Benzotriazole (B28993) Activation

The formation of a peptide bond is an amide bond formation, a condensation reaction that is thermodynamically unfavorable and kinetically slow under ambient conditions. rsc.org To facilitate this reaction, the carboxylic acid of the incoming amino acid, in this case, Fmoc-Gln(Trt)-OH, must be activated. embrapa.brmdpi.com

Activation involving 1-hydroxybenzotriazole (B26582) (HOBt) is a widely adopted strategy to enhance coupling efficiency and, crucially, to suppress racemization. fishersci.co.ukwikipedia.org The process begins with the activation of the carboxyl group of Fmoc-Gln(Trt)-OH by a coupling reagent (e.g., a carbodiimide (B86325) like DIC or an onium salt like HBTU). This initially forms a highly reactive intermediate, which is susceptible to racemization. wikipedia.orgluxembourg-bio.com This intermediate rapidly reacts with HOBt to form the more stable but still highly reactive benzotriazolyl active ester (Bt-ester), which is this compound. merckmillipore.comfishersci.co.uk This active ester is then readily attacked by the free N-terminal amine of the peptide-resin, forming the desired peptide bond and releasing HOBt. embrapa.br

Influence of Coupling Reagents and Additives (e.g., HATU, HBTU, PyBOP, DIPEA)

The choice of coupling reagent significantly impacts the rate and efficiency of the formation of the this compound active ester and the subsequent amide bond formation.

Onium Salts (HBTU, HATU, PyBOP): Acyluronium and phosphonium (B103445) salts are the most popular coupling reagents in modern SPPS. chempep.comresearchgate.net

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) contain the HOBt moiety within their structures. merckmillipore.com They react with Fmoc-Gln(Trt)-OH in the presence of a base to generate the this compound active ester. chempep.commerckmillipore.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mdpi.com It generates the corresponding highly reactive Aza-Bt ester, which can be beneficial for sterically hindered couplings. mdpi.com

Base (DIPEA): A tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA), is essential for the activation step with onium salt reagents. embrapa.brvulcanchem.com Its role is to deprotonate the carboxylic acid of Fmoc-Gln(Trt)-OH, forming a carboxylate that can then attack the coupling reagent. embrapa.br The amount and type of base can influence reaction rates and the potential for side reactions like racemization. chempep.comresearchgate.net

Table 3: Common Coupling Reagents for Fmoc-Gln(Trt)-OH Activation

ReagentFull NameTypeKey Feature
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltForms Bt-ester in situ
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltForms highly reactive Aza-Bt ester
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltForms Bt-ester in situ
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide/AdditiveClassic combination for forming Bt-ester

Solvent Effects on this compound Coupling Reactions

The solvent plays a multifaceted role in SPPS, influencing resin swelling, reagent solubility, and reaction kinetics. chempep.comnih.gov

N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in Fmoc-SPPS. It is a polar aprotic solvent that effectively solvates the growing peptide chain and swells the polystyrene-based resin, which is crucial for reagent accessibility. chempep.comnih.gov Its polarity is generally well-suited for both the coupling and Fmoc-deprotection steps. chempep.com

N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS, often used interchangeably with or in place of DMF. It has superior resin-swelling properties and can be particularly effective in disrupting peptide aggregation. nih.gov

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can be added as a co-solvent to disrupt secondary structures and improve the solvation of aggregated peptide sequences. nih.govchemrxiv.org

Dichloromethane (B109758) (DCM): While less polar than DMF, DCM can be used, often in mixtures with DMF, particularly for the activation step with carbodiimides. chempep.com However, for the subsequent coupling of the active ester to the resin-bound amine, a more polar environment like pure DMF is generally preferred to achieve faster reaction rates. chempep.com

Impact on Peptide Elongation and Chain Assembly

The use of this compound directly influences the efficiency and success of peptide elongation by facilitating the crucial amide bond formation. The benzotriazolyl ester serves as a pre-activated form of the amino acid, poised for nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support.

Resin Compatibility and Loading Strategies for this compound

This compound is compatible with a variety of resins commonly employed in Fmoc-based SPPS. The choice of resin is primarily dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).

Resin Types :

Wang Resin : Used for the synthesis of peptides with a C-terminal carboxylic acid.

Rink Amide Resin : Employed for the synthesis of peptide amides. thermofisher.com

2-Chlorotrityl Chloride (2-CTC) Resin : Ideal for preparing protected peptide fragments due to its high acid lability, which allows for cleavage of the peptide while keeping side-chain protecting groups intact. peptide.com It is also beneficial for sensitive residues like Cysteine and Histidine.

TentaGel® Resins : These are PEG-grafted polystyrene resins that exhibit excellent swelling in a wide array of solvents, making them suitable for both hydrophobic and hydrophilic sequences. iris-biotech.derapp-polymere.com

General loading procedures for amino-functionalized resins involve:

Resin swelling in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Removal of the resin's Fmoc group (if present) with a piperidine solution.

Coupling of the first Fmoc-protected amino acid using an activating agent.

For subsequent cycles, this compound can be directly coupled to the deprotected N-terminus of the resin-bound peptide. The benzotriazole ester is a type of active ester, which reacts with the free amino group to form the peptide bond. lupinepublishers.com This circumvents the need for in-situ activation with coupling reagents like HBTU or HATU during that specific cycle, potentially simplifying the process and minimizing side reactions associated with some activating agents. thermofisher.combachem.com

Table 1: Resin Compatibility for Fmoc-SPPS

Resin Type C-Terminal Functionality Key Features
Wang Resin Carboxylic Acid Standard resin for Fmoc-SPPS.
Rink Amide Resin Peptide Amide TFA-labile linker for direct synthesis of peptide amides. peptide.com
2-Chlorotrityl Chloride Resin Protected Peptide Acid Highly acid-sensitive, allows for mild cleavage conditions. peptide.com
TentaGel® Resins Varies PEG-grafted, excellent swelling properties in diverse solvents. iris-biotech.derapp-polymere.com

Monitoring of Coupling Progress during Elongation

Ensuring the completion of each coupling step is crucial for preventing the formation of deletion sequences, which are difficult to separate from the target peptide. chempep.compeptide.com Several qualitative and quantitative methods are available to monitor the progress of the coupling reaction when using this compound.

Kaiser Test (Ninhydrin Test) : This is one of the most common methods. peptide.com A small sample of the resin is treated with ninhydrin (B49086) solution. The presence of free primary amines results in a characteristic dark blue color, indicating an incomplete coupling reaction. A negative result (yellow beads) signifies that the coupling is complete. peptide.comiris-biotech.de However, this test is not reliable for N-terminal proline, which gives a reddish-brown color. peptide.com

TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid Test) : This is another colorimetric test suitable for detecting primary amines. iris-biotech.de

Chloranil Test or Isatin Test : These tests are specifically useful for detecting secondary amines like proline, where the Kaiser test is less effective. peptide.com

UV-Vis Spectrophotometry : The Fmoc group has a strong UV absorbance. altabioscience.com By monitoring the UV absorbance of the piperidine solution used for Fmoc deprotection, one can quantify the amount of Fmoc-adduct released. iris-biotech.depeptide.com This method can be used to confirm that the previous coupling step was successful and to estimate the loading of the resin. iris-biotech.de A consistent release of the Fmoc group in each cycle indicates efficient peptide chain elongation.

If monitoring indicates an incomplete coupling, a second coupling step is typically performed. peptide.com If unreacted amines persist, a capping step, often with acetic anhydride, is performed to terminate the unreacted chains and prevent the formation of deletion peptides. peptide.com

Deprotection and Cleavage Strategies Employing this compound

The final stages of SPPS involve the removal of all protecting groups and the cleavage of the peptide from the solid support. The orthogonal protection scheme of Fmoc/tBu, which includes the Trt group, allows for selective deprotection under distinct chemical conditions. peptide.com

Mechanistic Understanding of Fmoc Deprotection (e.g., Piperidine, DBU)

The N-terminal Fmoc group is base-labile and is typically removed at the beginning of each coupling cycle.

Piperidine : The standard reagent for Fmoc removal is a 20% solution of piperidine in DMF. peptide.com The mechanism is a β-elimination (E1cB type). lookchem.comrsc.org A proton is abstracted from the fluorenyl ring system by the piperidine base, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.com The highly electrophilic DBF is then scavenged by the nucleophilic piperidine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide. peptide.comrsc.org

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.compeptide.com This can be advantageous for long or difficult sequences where deprotection might be slow. lookchem.compeptide.com However, since DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. peptide.comrsc.org Therefore, a small amount of a nucleophilic scavenger like piperidine is often added to the DBU solution. peptide.compeptide.com Studies have shown that a combination of 5% piperazine (B1678402) and 2% DBU can be faster than 20% piperidine. lookchem.comrsc.org Care must be taken when using DBU, as it can promote side reactions like aspartimide formation if Asp residues are present. peptide.compeptide.com

Mechanistic Understanding of Trityl Side-Chain Deprotection (Acid-lability, Scavengers)

The trityl (Trt) group protecting the side-chain amide of glutamine is highly acid-labile. It is removed during the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA).

Acid-lability : The Trt group is cleaved via an acid-catalyzed mechanism. Protonation of the ether linkage (in the case of Ser, Thr, Tyr) or the amide nitrogen (for Asn, Gln) is followed by the departure of the highly stable trityl cation (triphenylmethyl cation). nih.gov This cation is stabilized by the resonance delocalization of the positive charge over the three phenyl rings.

Scavengers : The liberated trityl cations are potent electrophiles that can re-attach to nucleophilic residues in the peptide chain, such as tryptophan or methionine, or even modify the desired peptide. thermofisher.com To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that trap the reactive cations.

Triisopropylsilane (B1312306) (TIS) : TIS is a very effective scavenger for trityl cations. nih.govrsc.org It works by irreversibly donating a hydride to the cation. nih.gov TIS is a common component of many cleavage cocktails, especially when Trt-protected residues are present. peptide.com

Water : Acts as a scavenger by reacting with carbocations.

Thioanisole and 1,2-Ethanedithiol (EDT) : These sulfur-containing compounds are also effective scavengers. EDT is particularly useful for preventing the oxidation of tryptophan. However, prolonged exposure to EDT can lead to modifications of tryptophan residues.

During cleavage, the solution may turn a deep yellow color, which is characteristic of the trityl cation chromophore and indicates successful removal of the Trt group. thermofisher.com

Optimization of Cleavage Cocktails and Conditions for Peptide Release

The composition of the cleavage cocktail and the reaction conditions must be carefully chosen based on the amino acid composition of the peptide to ensure complete deprotection and cleavage with minimal side reactions. thermofisher.com

Cleavage Cocktails : A common cleavage cocktail is a mixture of TFA, water, and TIS. A typical formulation is 95% TFA, 2.5% water, and 2.5% TIS. The specific composition can be adjusted based on the presence of sensitive amino acids.

For peptides containing Arg(Pmc/Pbf), Cys(Trt), and Trp(Boc) : A mixture like TFA/TIS/water is often sufficient.

For peptides with Cysteine : EDT is often added to assist in Trt group removal and prevent oxidation.

Reagent K : A more complex, traditional cocktail consisting of TFA/water/phenol/thioanisole/EDT (e.g., 82.5:5:5:5:2.5) can be used for particularly challenging sequences.

Reagent B : An "odorless" cocktail using TIS in place of thiols (TFA/phenol/water/TIS, e.g., 88:5:5:2) is effective for peptides with trityl groups. peptide.com

Optimization of Conditions :

Time : Cleavage is typically performed for 1-4 hours at room temperature. thermofisher.compeptide.com For peptides with multiple, less acid-labile protecting groups, the cleavage time may need to be extended.

Temperature : The reaction is usually carried out at room temperature.

Atmosphere : Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation, particularly of methionine residues.

After cleavage, the peptide is typically precipitated from the TFA solution by adding cold diethyl ether or methyl t-butyl ether, collected by centrifugation or filtration, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com

Table 2: Common Cleavage Cocktail Components and Their Functions

Component Function Target Protecting Groups/Residues
Trifluoroacetic Acid (TFA) Strong acid for cleavage and deprotection tBu, Trt, Pbf, Boc
Triisopropylsilane (TIS) Cation scavenger Trityl (Trt) cations nih.govrsc.org
Water Cation scavenger, promotes hydrolysis General
1,2-Ethanedithiol (EDT) Cation scavenger, reduces oxidation Trt, prevents Trp oxidation
Thioanisole Cation scavenger, accelerates Arg deprotection General, Arg(Mtr/Pmc/Pbf)
Phenol Cation scavenger Protects Tyr and Trp

Challenges and Mitigation Strategies in this compound Incorporations

The incorporation of glutamine residues, specifically using the Nα-Fmoc- and side-chain trityl (Trt) protected derivative (Fmoc-Gln(Trt)-OH), into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) can present several challenges. These difficulties primarily revolve around peptide aggregation, racemization, and side reactions involving the glutamine side chain. The use of a benzotriazol-1-yl (Bt) ester of this derivative, this compound, aims to provide a highly activated form for efficient coupling. This section delves into these challenges and outlines effective mitigation strategies.

Prevention and Management of Peptide Aggregation during SPPS

Influence of Side-Chain Protecting Group Bulkiness on Aggregation

The choice of side-chain protecting group can influence the propensity for peptide aggregation. The bulky trityl (Trt) group on the side-chain amide of glutamine in Fmoc-Gln(Trt)-OH serves a dual purpose. Firstly, it prevents side reactions related to the unprotected amide. Secondly, its steric bulk can disrupt the formation of inter-chain hydrogen bonds that lead to β-sheet structures and subsequent aggregation. researchgate.netacs.org Research has shown that the use of Fmoc-Gln(Trt)-OH can help prevent the onset of aggregation in certain peptide sequences. researchgate.net In a study investigating aggregation during the synthesis of Barstar[75-90], a tag of six Gln(Trt) residues, [Gln(Trt)]6, was shown to effectively reduce aggregation, highlighting the impact of bulky side-chain protecting groups. acs.orgnih.gov

Strategies for Aggregation Mitigation

Several strategies have been developed to overcome aggregation during SPPS. These can be employed when synthesizing sequences known to be difficult or when aggregation is detected during synthesis, for instance, through in-line UV-vis monitoring of the Fmoc deprotection which shows peak broadening upon aggregation. acs.orgnih.gov

Solvent Additives and Temperature: The composition of the solvent system can be modified to disrupt aggregation. While not specific to this compound, the general principle of using "chaotropic" salts or solvents that interfere with hydrogen bonding can be effective. Additionally, performing coupling reactions at elevated temperatures can help to break up aggregated structures and improve reaction kinetics. nih.gov For example, a study on the synthesis of Barstar[75-90] was conducted at 90 °C to mitigate aggregation. acs.org

Pseudoprolines: Pseudoproline dipeptides are powerful tools for preventing aggregation. chempep.com These are dipeptides containing serine or threonine where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring, which mimics the structure of proline. chempep.com This introduces a "kink" into the peptide backbone, disrupting the formation of β-sheets. chempep.com For sequences containing a Gln-Thr motif, the use of a pseudoproline dipeptide like Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH can be highly effective in enhancing peptide quality by overcoming aggregation. alfa-chemistry.comsigmaaldrich.com The pseudoproline is introduced as a dipeptide to avoid difficult acylation of the sterically hindered oxazolidine nitrogen. alfa-chemistry.com

Synthesis Tags: Attaching a temporary solubilizing sequence, or "synthesis tag," to the C-terminus of the target peptide can significantly reduce aggregation during SPPS. acs.orgnih.gov These tags are typically composed of charged or bulky amino acids. A study demonstrated that a C-terminal tag of six arginine residues with Pbf protection, [Arg(Pbf)]6, was highly effective in mitigating aggregation for the synthesis of difficult peptides. acs.orgnih.gov A tag of [Gln(Trt)]6 also showed a notable reduction in aggregation. acs.org

Minimizing Racemization during Coupling and Deprotection Cycles

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are often difficult to separate from the desired peptide. While urethane-based protecting groups like Fmoc are designed to suppress racemization during activation and coupling, the risk is not entirely eliminated, especially for certain amino acids or under specific conditions. nih.gov

For glutamine, the risk of racemization during coupling is generally considered low compared to amino acids like cysteine or histidine. nih.gov However, the use of highly activating coupling reagents or prolonged activation times can increase this risk. The use of pre-formed active esters like this compound, in conjunction with additives like 1-hydroxybenzotriazole (HOBt), is a standard strategy to ensure efficient coupling while minimizing racemization. peptide.com It is also crucial to carefully control the base concentration during the deprotection steps, as excessive basicity can promote racemization.

Side Reactions Pertaining to Glutamine Residues in SPPS

The side-chain amide of glutamine can undergo several undesirable side reactions during SPPS.

Pyroglutamate Formation: An N-terminal glutamine residue can undergo base-catalyzed intramolecular cyclization to form a pyroglutamyl (pGlu) residue. peptide.com This reaction is a common cause of sequence termination. The use of the Trt protecting group on the side chain of glutamine helps to prevent this cyclization during the synthesis. However, once the N-terminal Fmoc group is removed, the free amino group of a terminal Gln(Trt) residue can still be susceptible. This side reaction can be suppressed by adding HOBt to the piperidine deprotection solution. peptide.com

Dehydration: During the activation of the carboxyl group for coupling, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This is a known side reaction when using powerful activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) alone. The addition of HOBt during the activation step effectively suppresses this dehydration. osti.goviris-biotech.de

Cleavage-Related Side Reactions: During the final cleavage of the peptide from the resin and removal of the side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the released trityl cation can cause side reactions, such as the alkylation of tryptophan residues. The deep yellow color often observed during the cleavage of peptides containing Trt-protected residues is due to the formation of the trityl carbonium ion. thermofisher.com Therefore, the cleavage cocktail must contain efficient scavengers, such as triisopropylsilane (TIS), to quench these reactive species. thermofisher.com

Strategic Considerations for Difficult Sequences Incorporating this compound

Synthesizing "difficult sequences," which are often hydrophobic or prone to aggregation, requires careful planning. luxembourg-bio.com When such sequences contain glutamine, the use of this compound is a part of a broader strategy.

Resin Choice: The nature of the solid support can impact synthesis efficiency. More hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG), can improve solvation of the growing peptide chain and reduce aggregation. researchgate.netiris-biotech.de For peptide acids terminating in glutamine, it can be advantageous to attach Fmoc-Glu(OtBu)-OH to the resin via its side-chain carboxyl group, which is later converted to a C-terminal glutamine amide upon cleavage. researchgate.netnih.gov

Monitoring and Optimization: For long or complex peptides, it is advisable to monitor the synthesis at each step. This can be done by quantifying the Fmoc release after deprotection or by analyzing small cleavage samples by mass spectrometry. luxembourg-bio.com If aggregation or incomplete reactions are detected, the synthesis protocol can be modified in real-time by, for example, increasing coupling times, double coupling, or switching to more effective coupling reagents.

Combination of Strategies: For particularly challenging sequences, a combination of the strategies mentioned above is often necessary. This could involve using a PEG-based resin, incorporating a pseudoproline dipeptide at a strategic position, and employing a highly activated amino acid derivative like this compound with optimized coupling conditions.

Table of Research Findings on Aggregation Mitigation

Strategy Model Peptide/Sequence Observation Reference(s)
Bulky Side-Chain Protection Acyl Carrier Protein (ACP) Use of Fmoc-Gln(Trt)-OH largely prevents aggregation. researchgate.net
Bulky Side-Chain Protection Barstar[75-90] A [Gln(Trt)]6 tag reduced aggregation, increasing crude purity. acs.orgnih.gov
Pseudoproline Dipeptides Gln-Thr containing peptides Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH is highly effective in overcoming aggregation. alfa-chemistry.comsigmaaldrich.com
Synthesis Tags Barstar[75-90] A C-terminal [Arg(Pbf)]6 tag significantly improved crude purity from 55% to 69% in batch synthesis. acs.orgnih.gov
Elevated Temperature Barstar[75-90] Synthesis at 90°C was used to mitigate severe aggregation. acs.org

Table of Mentioned Chemical Compounds

Advanced Applications and Methodological Enhancements Utilizing Fmoc Gln Trt Bt

Synthesis of Complex and Modified Peptides

The intrinsic reactivity of the benzotriazole (B28993) ester in Fmoc-Gln(Trt)-Bt makes it particularly suitable for the synthesis of challenging peptide sequences and post-synthesis modifications. As a pre-activated species, it circumvents the need for in-situ activation, which can be a source of side reactions, and provides rapid and clean coupling outcomes. biorxiv.org

The synthesis of peptides labeled with moieties such as fluorophores or biotin (B1667282) is essential for their application in biological and diagnostic research. These complex syntheses often require orthogonal protection strategies and highly efficient coupling steps to ensure that the final product is obtained in high purity. While labels can be introduced by using pre-labeled amino acids, an alternative strategy involves synthesizing the full peptide chain before attaching the label to a specific functional group, such as the amino group of a lysine (B10760008) side chain. rsc.org

The use of a highly reactive building block like this compound can streamline the assembly of the core peptide sequence. Its rapid coupling kinetics ensure the efficient incorporation of the Gln(Trt) residue, which is crucial when building long or complex chains prior to the labeling step. Benzotriazole-activated acids are known to be versatile for creating various carbonyl derivatives and conjugates with high yield and purity. biorxiv.org This efficiency minimizes the potential for failed sequences, thereby maximizing the amount of full-length peptide available for the subsequent, often costly, labeling reaction.

Chemoenzymatic Peptide Synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org In a common CEPS approach, known as kinetically controlled synthesis, an N-terminally protected amino acid with an activated C-terminal ester serves as the acyl donor. nih.gov A protease, such as papain or subtilisin, then catalyzes the formation of a peptide bond by transferring the acyl group to an incoming amino nucleophile (an amino acid or peptide). nih.govacs.org

The success of this method hinges on the availability of suitable activated esters that are recognized by the enzyme. nih.govgoogle.com While simple alkyl esters (e.g., methyl, ethyl) are commonly used, their preparation and use can present challenges. nih.govacs.org this compound, as a highly activated ester, represents a potential acyl donor for such enzymatic ligations. Its utility in a CEPS workflow would depend on its acceptance as a substrate by the chosen enzyme. The primary advantage would be its high acylating potential, potentially driving the equilibrium toward peptide formation. The development of enzymatic protocols that can accommodate a broad range of activated esters, including highly reactive ones like benzotriazole esters, could expand the scope and efficiency of CEPS, allowing for the facile incorporation of residues like glutamine into enzymatically constructed peptide chains.

Thioamides, where a sulfur atom replaces the oxygen of a peptide amide bond, are valuable tools for studying protein folding and as proteolytic cleavage inhibitors. acs.org The synthesis of thioamide-containing peptides typically employs Fmoc-based solid-phase peptide synthesis (SPPS), as the thioamide bond is often unstable under the strongly acidic conditions used in Boc-based strategies. acs.org

One effective strategy for thioamide incorporation involves the use of pre-activated building blocks. Research has shown that Fmoc-protected thiocarboxybenzotriazoles can be utilized in conventional Fmoc-SPPS to generate thioamide-containing peptides. acs.org In this context, this compound can be viewed as a potent acylating agent for coupling onto a resin-bound amino acid that already contains a thioamide at its N-terminus or for use in segment ligation strategies involving thiopeptide fragments. The high reactivity of the benzotriazole ester facilitates the formation of the peptide bond under mild conditions, which is critical for preserving the integrity of the labile thioamide functionality elsewhere in the molecule.

Role in Chemoenzymatic Peptide Synthesis Architectures

Development of Optimized Protocols for this compound Integration

The demand for faster synthesis of longer and more complex peptides has driven the development of advanced SPPS protocols, including those utilizing microwave irradiation and full automation. The properties of this compound are exceptionally well-suited for these modern techniques.

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a popular technique for accelerating peptide synthesis. luxembourg-bio.com Microwave irradiation significantly shortens the time required for both the Fmoc deprotection and the amino acid coupling steps, often reducing a cycle time from hours to minutes. luxembourg-bio.comrsc.orggoogle.com This acceleration is particularly beneficial for overcoming difficult couplings involving sterically hindered amino acids or aggregating sequences. luxembourg-bio.com

The combination of a pre-activated amino acid with microwave heating offers a synergistic effect, leading to exceptionally rapid and efficient couplings. A study specifically utilizing N-Fmoc-protected (α-aminoacyl)benzotriazoles in MW-SPPS demonstrated the successful preparation of various peptides in high crude yield. nih.gov Applying this methodology, this compound would be added to the resin, and the coupling reaction would be completed in minutes under microwave irradiation, often at temperatures between 50-80 °C. rsc.orgnih.gov This rapid and clean reaction minimizes the risk of side reactions, such as racemization, that can sometimes be associated with prolonged heating or extended reaction times. acs.org

ParameterConventional SPPS (with in-situ activation)MW-SPPS (with Fmoc-AA-Bt)
Coupling Time30-120 minutes2-10 minutes biorxiv.orggoogle.com
Activation StepRequired (e.g., DIC/HOBt, HBTU)Not required (pre-activated ester) nih.gov
EfficiencyVariable, can be low for difficult couplingsHigh, overcomes aggregation and steric hindrance luxembourg-bio.com
Purity of Crude ProductGood to ModerateHigh to Excellent luxembourg-bio.comnih.gov

Full automation of SPPS has revolutionized peptide production, enabling the high-throughput synthesis of peptide libraries and long peptide targets. luxembourg-bio.com A significant advancement in this area is the use of stable, pre-activated building blocks that eliminate the need for in-situ activation steps within the synthesizer. biorxiv.org This simplifies the instrumentation and protocols, reduces the consumption of excess reagents, and minimizes the formation of byproducts associated with coupling agents. biorxiv.org

Fmoc-protected aminoacyl-benzotriazoles have been successfully employed as bench-stable, pre-activated reagents in a fully automated solid-phase synthesis platform. biorxiv.org In this system, the Fmoc-AA-Bt derivative is simply dissolved and added to the resin for the coupling step, with the reaction proceeding rapidly without additional coupling reagents. biorxiv.org This approach has been shown to reduce reaction times while improving both crude purity and isolated yields. biorxiv.org

This compound is an ideal candidate for such automated protocols. Its stability allows it to be stored in solution for use in the synthesizer, while its high reactivity ensures rapid and complete coupling. This "plug-and-play" characteristic makes the synthesis process more robust, efficient, and reliable, marking a significant step forward in automated peptide chemistry. biorxiv.org

FeatureAutomated Protocol with In-Situ ActivationAutomated Protocol with Fmoc-AA-Bt
Reagent RequirementAmino Acid + Coupling Reagent (e.g., HBTU/HATU) + BaseFmoc-AA-Bt + (optional) Base biorxiv.org
Process ComplexityMultiple reagent dissolution and delivery steps per couplingSimplified; single delivery of activated monomer biorxiv.org
ByproductsByproducts from coupling reagent (e.g., tetramethylurea)Benzotriazole (water-soluble, easily removed)
Synthesis SpeedStandardFaster due to elimination of pre-activation time and rapid coupling biorxiv.org

Analytical and Characterization Techniques in the Context of Fmoc Gln Trt Bt Utilization

Chromatographic Techniques for Monitoring Reaction Purity and Yield

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool in peptide synthesis for both real-time monitoring and final product purification.

Analytical reverse-phase HPLC (RP-HPLC) is routinely used to assess the purity of the crude peptide cleaved from the solid support. This analysis provides a snapshot of the synthesis's success by separating the target peptide from various impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining side-chain protecting groups.

By taking a small aliquot of the crude product, dissolving it in an appropriate solvent, and injecting it into the HPLC system, chemists can monitor the efficiency of the coupling reaction involving Fmoc-Gln(Trt)-Bt. An efficient coupling results in a high-purity crude product with a predominant peak corresponding to the target peptide. rsc.org The presence of significant impurity peaks can indicate issues with the coupling or deprotection steps. For instance, a peak corresponding to a deletion sequence at the glutamine position would suggest that the this compound coupling was incomplete.

Typical analytical HPLC is performed using C8 or C18 silica-based columns with a gradient elution system. rsc.org A common mobile phase consists of Solvent A (e.g., water with 0.1% trifluoroacetic acid (TFA)) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA). rsc.orgrsc.org The gradient involves gradually increasing the concentration of the organic solvent (Solvent B) to elute the peptide from the column. rsc.org Detection is typically performed using a UV detector at wavelengths of 214 nm and 280 nm, where the peptide bonds and aromatic residues absorb, respectively. rsc.org

Table 1: Typical Analytical HPLC Conditions for Crude Peptide Monitoring
ParameterConditionReference
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) rsc.org
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water rsc.orgrsc.org
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) rsc.orgrsc.org
GradientLinear gradient, e.g., 5% to 95% B over 20-30 minutes rsc.orgrsc.org
Flow Rate0.8 - 1.0 mL/min rsc.org
DetectionUV at 214 nm and 280 nm rsc.org
TemperatureAmbient or controlled (e.g., 30 °C) rsc.org

Following the synthesis and cleavage from the resin, the crude peptide product, which contains the newly incorporated Gln(Trt) residue, must be purified. Preparative RP-HPLC is the standard method for isolating the target peptide to a high degree of purity (often >98.5% or >99%). google.comajpamc.com The principles are similar to analytical HPLC but are performed on a larger scale, using columns with a wider diameter (e.g., 50 mm) to handle larger sample loads. googleapis.com

The crude peptide is dissolved and loaded onto a preparative C18 column. ajpamc.com A gradient elution, similar to the analytical method, is employed to separate the full-length, correct peptide sequence from synthesis-related impurities. biorxiv.org Fractions are collected as they elute from the column, and each fraction is analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product. These high-purity fractions are then pooled and lyophilized to yield the final peptide as a white, fluffy powder. rsc.org This purification step is crucial for removing any side products or unreacted materials, ensuring the final peptide is suitable for its intended application. google.comajpamc.com

High-Performance Liquid Chromatography (HPLC) Applications in Synthesis Monitoring

Mass Spectrometry for Product Validation and Side-Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. biorxiv.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. biorxiv.orgnih.gov

After purification, the peptide is analyzed to ensure its observed mass matches the calculated theoretical mass. The incorporation of a Gln(Trt) residue, derived from this compound, will contribute a specific mass to the final peptide, which is confirmed by this analysis. The calculated monoisotopic mass of the Fmoc-Gln(Trt)-OH precursor is 610.24677219 Da. nih.gov

MS is also invaluable for identifying side-products. Potential side reactions involving the glutamine residue, such as dehydration of the side-chain amide to a nitrile under certain activation conditions, would result in a mass loss of 18 Da. Incomplete removal of the trityl (Trt) protecting group from the glutamine side chain during the final cleavage step would result in an added mass of 243.3 Da. These and other potential modifications are readily identified by comparing the observed masses in the MS spectrum to the expected masses of potential side-products. embrapa.br

Table 2: Mass Spectrometry Data for Key Moieties
Compound/MoietyCalculated Monoisotopic Mass (Da)Significance in AnalysisReference
Fmoc-Gln(Trt)-OH610.2468Mass of the starting protected amino acid. nih.gov
Gln residue in peptide128.0586Mass contribution of the glutamine residue to the peptide backbone. embrapa.br
Trityl (Trt) group243.1174If present on the final peptide, indicates incomplete deprotection. embrapa.br
Fmoc group222.0681If present on the final peptide, indicates incomplete N-terminal deprotection. embrapa.br

Spectroscopic Methods for Reaction Monitoring (e.g., In-line UV-Vis for Fmoc deprotection kinetics)

In modern automated peptide synthesizers, in-line spectroscopic methods provide real-time feedback on the progress of the synthesis. nih.gov UV-Vis spectroscopy is particularly useful for monitoring the kinetics of the N-α-Fmoc group removal, a critical step that occurs immediately before the coupling of the next amino acid, such as this compound. iris-biotech.detec5usa.com

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de This reaction cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct is a strong chromophore with a distinct UV absorbance maximum around 301 nm. iris-biotech.dersc.org

By passing the effluent from the synthesis reactor through a flow cell in a UV-Vis spectrophotometer, the concentration of this adduct can be measured in real-time. nih.goviris-biotech.de The integrated area of the absorbance peak is directly proportional to the amount of Fmoc group cleaved, which corresponds to the number of free amino groups on the resin available for the subsequent coupling step. nih.gov This allows for quantitative monitoring of the deprotection reaction's completion. iris-biotech.de The shape of the UV trace—its height and width—can also provide qualitative information about the reaction kinetics, with broadened peaks potentially indicating issues like peptide aggregation on the resin. acs.org

Table 3: Parameters for UV-Vis Monitoring of Fmoc Deprotection
ParameterDescriptionTypical Value/SettingReference
AnalyteDibenzofulvene-piperidine adduct- iris-biotech.de
Wavelength (λmax)Wavelength of maximum absorbance for the adduct.~301 nm iris-biotech.dersc.org
Extinction Coefficient (ε)Molar absorptivity of the adduct.~7,800 - 8,100 L·mol⁻¹·cm⁻¹ iris-biotech.denih.gov
ApplicationReal-time monitoring of deprotection completion and resin loading calculation.In-line flow cell nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Protecting Group Strategies Orthogonal to Trityl on Glutamine

The trityl (Trt) group is a cornerstone for protecting the glutamine side-chain amide, prized for its lability under mildly acidic conditions which are compatible with the final trifluoroacetic acid (TFA) cleavage from the resin. thermofisher.comadvancedchemtech.com However, the synthesis of complex, branched, or cyclized peptides necessitates a more diverse set of protecting groups that can be removed selectively without disturbing the Nα-Fmoc group, the Trt group, or other side-chain protectors. iris-biotech.decem.comterraanaliz.com.tr This requirement for "orthogonality" — the ability to deprotect one group under specific conditions without affecting others — has spurred research into alternatives to the Trt group for the glutamine side chain. iris-biotech.debiosynth.comfiveable.me

The goal is to develop strategies where the glutamine side chain can be unmasked on-resin for site-specific modifications, such as labeling with fluorescent tags, attachment of polyethylene (B3416737) glycol (PEG) chains, or intramolecular cyclization. Several protecting groups, traditionally used for lysine (B10760008) or aspartic acid, are being explored for their potential application to glutamine.

Key Research Findings:

Acid-Labile Groups with Tuned Sensitivity: Groups like 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) are even more acid-sensitive than Trt and can be removed with very dilute TFA solutions (e.g., 1% TFA in DCM), allowing for selective deprotection while other acid-labile groups like tert-butyl (tBu) remain intact. This strategy is valuable for on-resin side-chain modifications.

Hydrazine-Labile Groups: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more labile variant, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are completely orthogonal to the standard Fmoc/tBu strategy. They are stable to both the basic conditions of Fmoc removal (piperidine) and the acidic conditions of final cleavage (TFA), but can be selectively cleaved using a solution of 2-10% hydrazine (B178648) in dimethylformamide (DMF). This opens up possibilities for complex peptide architectures.

Allyl-Based Protection: The allyloxycarbonyl (Alloc) group offers another orthogonal protection scheme. It is stable to both acids and bases but can be removed under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

Photolabile Groups: While less common, the development of photolabile protecting groups for amide side chains represents a frontier in achieving spatial and temporal control over deprotection, allowing for modification at specific sites within a synthetic array.

The table below summarizes potential orthogonal protecting groups for the glutamine side chain, comparing their cleavage conditions to the standard Trt group.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality
Trityl TrtMild acid (e.g., 95% TFA, or selectively with 1-5% TFA in DCM) thermofisher.comOrthogonal to Fmoc; quasi-orthogonal to other acid-labile groups.
4-Methoxytrityl MmtVery mild acid (e.g., 1% TFA in DCM) Orthogonal to Fmoc and tBu; allows selective deprotection over Trt.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde / ivDde2-10% Hydrazine in DMF Fully orthogonal to Fmoc/tBu strategy.
Allyloxycarbonyl AllocPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) Fully orthogonal to Fmoc/tBu strategy.
Azido (as a precursor) N₃Reduction with phosphines or thiols Orthogonal to Fmoc/tBu, provided thiols are omitted from cleavage cocktail.

Investigation of Fmoc-Gln(Trt)-Bt in Non-Peptide Organic Synthesis

While this compound is primarily a reagent for peptide synthesis, its nature as a highly activated and protected amino acid building block makes it a candidate for broader applications in organic synthesis. The benzotriazole (B28993) ester provides a potent acylating agent, capable of forming amide bonds with a wide range of nucleophiles beyond alpha-amino groups.

Emerging Applications:

Peptidomimetic and Natural Product Synthesis: this compound and its parent acid, Fmoc-Gln(Trt)-OH, are employed in the total synthesis of complex natural products that feature peptide or pseudo-peptide fragments. For instance, in the synthesis of fellutamide B, a neurotrophic lipopeptide aldehyde, Fmoc-Gln(Trt)-OH was sequentially coupled to build the peptide backbone before modification and cleavage. acs.org This demonstrates its utility in constructing molecules that merge peptide and non-peptide structural motifs.

Bioconjugation and Linker Chemistry: The activated carboxylate of this compound can be used to conjugate the glutamine residue to other molecules, such as drugs, imaging agents, or polymers. chemimpex.com For example, related compounds like Fmoc-Gln(Trt)-PAB-PNP (where PAB is a p-aminobenzoic acid linker and PNP is a p-nitrophenyl ester) are designed specifically for antibody-drug conjugates (ADCs), where the glutamine derivative acts as a cleavable linker between the antibody and the cytotoxic payload. broadpharm.com

Self-Assembling Materials: Fmoc-protected amino acids are known to self-assemble into nanomaterials like hydrogels and nanofibers, driven by π-π stacking of the fluorenyl groups and hydrogen bonding. rsc.org While research has focused on simpler Fmoc-amino acids, the use of more complex derivatives like this compound could introduce additional functionality and control over the assembly process, creating "smart" biomaterials with potential applications in drug delivery and tissue engineering.

Synthesis of Heterocyclic Scaffolds: The reactivity of N-acyl benzotriazoles is not limited to amide bond formation. They can participate in reactions leading to the formation of various heterocyclic structures, which are common cores in medicinal chemistry. growingscience.com The glutamine side chain could be incorporated into these scaffolds to enhance solubility or provide a vector for biological recognition.

Computational Chemistry Approaches to this compound Reactivity and Selectivity

Modern synthetic chemistry is increasingly supported by computational modeling to predict reaction outcomes, elucidate mechanisms, and design better reagents. The study of this compound is no exception, with computational approaches offering insights that are difficult to obtain through experimental means alone.

Key Areas of Computational Investigation:

Mechanism of Activation and Coupling: Density Functional Theory (DFT) calculations are used to model the reaction pathway of peptide bond formation. researchgate.net For benzotriazole esters, these studies can determine the transition state energies for the acylation of an incoming amine nucleophile. This helps to explain the high efficiency of HOBt-activated esters, showing how the benzotriazole group acts as an excellent leaving group while minimizing side reactions. orgsyn.orgembrapa.br

Racemization Prevention: One of the most critical aspects of peptide synthesis is the suppression of racemization at the chiral α-carbon. Computational studies can model the competing reaction pathway—the formation of a 5(4H)-oxazolone intermediate, which is the primary cause of racemization. By comparing the energy barriers for the desired coupling versus oxazolone (B7731731) formation, researchers can computationally validate why additives like HOBt are so effective at preserving stereochemical integrity. embrapa.br

Conformational Analysis of Protected Peptides: The bulky Trt and Fmoc protecting groups significantly influence the conformation of the peptide chain during synthesis. acs.org Molecular dynamics simulations can be used to study how these groups affect peptide aggregation on the solid support—a major cause of failed syntheses. acs.org For example, studies have shown that bulky side-chain protecting groups like Trt can disrupt the interchain hydrogen bonding that leads to aggregation, thereby improving crude peptide purity. acs.org

Predicting Reactivity and Side Reactions: Computational models can predict the reactivity of the activated ester towards various nucleophiles, including the desired amine and undesired species like water or the hydroxyl groups of serine/threonine. Furthermore, the mechanism of side reactions specific to glutamine, such as side-chain dehydration to form a nitrile under harsh activation conditions, can be modeled to understand how protecting groups like Trt prevent them. advancedchemtech.com Ab initio and DFT studies on hydroxybenzotriazole (B1436442) derivatives have helped to rationalize their nucleophilic character and catalytic activity in ester hydrolysis, providing a fundamental understanding of their chemical behavior. researchgate.netacs.org

Q & A

Q. What are the key considerations for incorporating Fmoc-Gln(Trt)-Bt into solid-phase peptide synthesis (SPPS)?

this compound is widely used in SPPS due to its orthogonally protected side chain (Trt for Gln) and activated ester (Bt). Critical considerations include:

  • Coupling Efficiency : Optimize reaction time and temperature to prevent incomplete coupling. Typical conditions involve 2–4 equivalents of the amino acid derivative in DMF with a coupling agent like HATU or PyBOP .
  • Trt Group Stability : The Trt group is acid-labile; avoid prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage until the final deprotection step .
  • Storage : Store at –20°C under inert gas to prevent hydrolysis of the Bt ester .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to confirm purity ≥98% .
  • Mass Spectrometry : ESI-MS or MALDI-TOF can validate molecular weight (e.g., [M+H]+ expected at m/z 776.74 for Fmoc-Gln(Trt)-OPfp, a related derivative) .
  • Optical Rotation : Measure [α]D to confirm enantiomeric integrity (e.g., [α]D = –14.0° ± 1.5° for Fmoc-Gln(Trt)-OH in DMF) .

Advanced Research Questions

Q. How can side reactions during this compound coupling be systematically diagnosed and mitigated?

Common side reactions include racemization, Trt group premature cleavage, and Bt ester hydrolysis.

  • Racemization : Monitor via circular dichroism (CD) or chiral HPLC. Mitigate by using low-temperature coupling (0–4°C) and minimizing base concentration .
  • Trt Deprotection : If detected via LC-MS (e.g., mass shift corresponding to Trt loss), ensure coupling reagents are anhydrous and avoid acidic additives .
  • Ester Hydrolysis : Characterize by observing free Gln (mass shift of –121 Da from Bt ester). Use freshly distilled DMF and minimize exposure to moisture .

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

  • Double Coupling : Perform two sequential couplings with fresh reagents to overcome steric hindrance.
  • Microwave-Assisted SPPS : Enhance kinetics by heating to 50–60°C for 5–10 minutes .
  • Ultrasound Activation : Apply ultrasound (20–40 kHz) to improve reagent diffusion into resin pores .
  • Side-Chain Pre-Activation : Pre-activate this compound with HOBt/DIC for 10 minutes before resin addition .

Q. How can researchers resolve contradictory data between NMR and mass spectrometry when characterizing this compound derivatives?

  • NMR Artifacts : For Trt-protected compounds, residual DMF in samples may obscure proton signals. Lyophilize thoroughly and use deuterated DMSO-d6 for NMR .
  • Ionization Suppression in MS : Add 0.1% formic acid to enhance ionization efficiency of hydrophobic Trt-containing peptides .
  • Cross-Validation : Compare with synthetic standards and orthogonal techniques (e.g., FTIR for carbonyl group confirmation) .

Methodological Guidance for Experimental Design

Q. What controls are essential when assessing this compound stability under varying SPPS conditions?

  • Negative Control : Resin-bound peptide without coupling reagent to detect nonspecific adsorption.
  • Positive Control : A standard amino acid (e.g., Fmoc-Ala-OH) to validate coupling efficiency under identical conditions.
  • Degradation Control : Incubate this compound in DMF at 25°C for 24h and analyze by HPLC to assess hydrolytic stability .

Q. How should researchers design kinetic studies to evaluate this compound activation rates?

  • Pseudo-First-Order Conditions : Use excess coupling agent (e.g., 10 eq HATU) and track reaction progress via in situ FTIR (disappearance of carbonyl peak at 1730 cm⁻¹) .
  • Arrhenius Analysis : Measure rate constants at 4°C, 25°C, and 50°C to calculate activation energy (Ea) for ester hydrolysis .

Data Analysis and Interpretation

Q. How to statistically analyze batch-to-batch variability in this compound synthesis?

  • ANOVA Testing : Compare HPLC purity and coupling yields across 3–5 batches.
  • Principal Component Analysis (PCA) : Correlate variability sources (e.g., reagent lot, temperature fluctuations) with product quality metrics .

Q. What computational tools predict compatibility of this compound with non-standard SPPS resins?

  • Molecular Dynamics (MD) Simulations : Model resin-Fmoc interactions (e.g., Wang vs. Rink amide resins) using GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate activation barriers for coupling reactions on different resin surfaces .

Advanced Applications in Biomedical Research

Q. How has this compound been utilized in protease activity profiling?

In SARS-CoV-2 Mpro studies, Fmoc-Gln(Trt)-VS (a vinyl sulfone derivative) was coupled to biotinylated peptides for activity-based probes. Key steps included:

  • Synthesis : Fmoc deprotection with diethylamine/ACN (1:1), followed by HATU-mediated coupling to biotin-PEG4 scaffolds .
  • Trt Removal : Final TFA/DCM/TIPS (70:27:3) cleavage to expose Gln for Mpro binding .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

  • Purification : Replace flash chromatography with preparative HPLC for >10g batches .
  • Cost-Benefit Analysis : Compare yields of in-house synthesis vs. commercial suppliers (e.g., NBC’s 25g batch at ¥14,300) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.